Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate
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Overview
Description
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylate esters. It is functionally related to 4-oxocyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group and a pivaloyloxy methyl group attached to the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydroxybenzoate
- 4,4-Difluorocyclohexanecarboxylic acid
- (4,4-difluorocyclohexyl)methanamine
- Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
- 4-(Hydroxymethyl)cyclohexanone
Uniqueness
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is unique due to its specific structural features, such as the presence of both an ethyl ester and a pivaloyloxy methyl group.
Properties
Molecular Formula |
C15H24O5 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h5-10H2,1-4H3 |
InChI Key |
FJSDZVGRDHDEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)COC(=O)C(C)(C)C |
Origin of Product |
United States |
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